molecular formula C18H19N5O B2711373 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 931313-12-1

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2711373
CAS RN: 931313-12-1
M. Wt: 321.384
InChI Key: UNFKVZDOOHLXFZ-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (NBT-4-carboxamide) is a small organic molecule that has been studied for its various applications in biomedical research. NBT-4-carboxamide is a derivative of triazole, a five-membered ring with two nitrogen atoms and three carbon atoms. This molecule has been used in the synthesis of various compounds, such as nucleosides and peptides, and has been used as a tool to study the mechanism of action of enzymes. It has also been used to study protein-ligand interactions and as a tool to investigate the effects of drugs on biological systems. Additionally, NBT-4-carboxamide has been used in the development of new drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of triazole derivatives, including those similar to the compound , have been widely explored. These compounds are synthesized through various chemical reactions, often targeting the development of molecules with potential biological activities. For example, the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has been described, highlighting a method involving the reaction of benzoyl isothiocyanate with malononitrile followed by subsequent reactions (Hebishy et al., 2020). Similarly, ruthenium-catalyzed synthesis methods have been developed to produce 5-amino-1,2,3-triazole-4-carboxylates, offering an approach to create triazole-based scaffolds with potential applications in medicinal chemistry (Ferrini et al., 2015).

Biological Evaluation and Applications

Several studies have evaluated the biological activities of triazole derivatives, indicating their potential in pharmaceutical and medicinal applications. For instance, new routes for synthesizing benzamide-based 5-aminopyrazoles have been explored, demonstrating remarkable antiavian influenza virus activity, suggesting their utility in antiviral research (Hebishy et al., 2020). Furthermore, the synthesis and evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have shown potential anticancer properties, highlighting the compound's relevance in cancer therapy research (Butler et al., 2013).

properties

IUPAC Name

5-amino-N-benzyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-7-5-6-10-15(13)12-23-17(19)16(21-22-23)18(24)20-11-14-8-3-2-4-9-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKVZDOOHLXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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